molecular formula C17H18INO4S B3531394 4-[4-[(4-Iodophenoxy)methyl]phenyl]sulfonylmorpholine

4-[4-[(4-Iodophenoxy)methyl]phenyl]sulfonylmorpholine

Cat. No.: B3531394
M. Wt: 459.3 g/mol
InChI Key: AJAPUBKEOAGIHU-UHFFFAOYSA-N
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Description

4-[4-[(4-Iodophenoxy)methyl]phenyl]sulfonylmorpholine is a complex organic compound characterized by the presence of an iodophenoxy group, a phenylsulfonyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(4-Iodophenoxy)methyl]phenyl]sulfonylmorpholine typically involves a multi-step process. One common method includes the reaction of 4-iodophenol with a suitable alkylating agent to form 4-iodophenoxyalkane. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the phenylsulfonyl group. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(4-Iodophenoxy)methyl]phenyl]sulfonylmorpholine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The iodophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce phenoxy derivatives.

Scientific Research Applications

4-[4-[(4-Iodophenoxy)methyl]phenyl]sulfonylmorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-[(4-Iodophenoxy)methyl]phenyl]sulfonylmorpholine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The iodophenoxy group can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[(4-Iodophenoxy)methyl]phenyl]sulfonylmorpholine is unique due to the presence of the iodophenoxy group, which imparts distinct chemical reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

4-[4-[(4-iodophenoxy)methyl]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO4S/c18-15-3-5-16(6-4-15)23-13-14-1-7-17(8-2-14)24(20,21)19-9-11-22-12-10-19/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAPUBKEOAGIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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